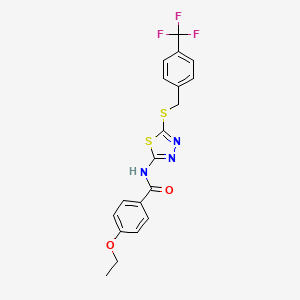

![molecular formula C7H7NOS B3014650 4H-thieno[3,2-b]pyrrol-5-ylmethanol CAS No. 878657-01-3](/img/structure/B3014650.png)

4H-thieno[3,2-b]pyrrol-5-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

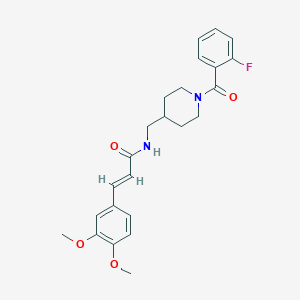

4H-thieno[3,2-b]pyrrol-5-ylmethanol is a chemical compound with the molecular formula C7H7NOS . It is a derivative of thieno[3,2-b]pyrrole, a heterocyclic compound .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles were synthesized by condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole .Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[3,2-b]pyrrole ring attached to a methanol group .Chemical Reactions Analysis

In terms of chemical reactions, this compound can undergo various reactions due to the presence of the reactive pyrrole ring. For example, it can react with EtNH2 and indole sodium salt to produce respective amides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.2 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Synthesis of Novel Compounds : 4H-Thieno[3,2-b]pyrrol-5-ylmethanol derivatives have been synthesized for various research applications. For instance, new 4-substituted 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles were synthesized by condensing these derivatives with pyrrole, leading to the formation of dark blue polymers (Torosyan et al., 2019).

Electropolymerization : Electrochemical polymerization of derivatives like 1H,7H-pyrrolo[2′,3′:4,5]-thieno[3,2-b]pyrrole yields polymers with significant conductivity, opening potential applications in materials science and electronics (Berlin et al., 1992).

Photovoltaic and Electronic Applications

Solar Cells : Thieno[3,2-b]pyrrole-based sensitizers have shown promise in dye-sensitized solar cells, exhibiting high photocurrent and power conversion efficiency due to their strong light harvesting capability (Wang et al., 2017).

Polymer Solar Cells : Thieno[3,2-b]pyrrole units have been used in developing small-molecule acceptors for polymer solar cells, resulting in higher open-circuit voltage and lower energy loss, demonstrating their potential in solar energy technologies (Luo et al., 2022).

Field-Effect Transistors : Thieno-isoindigo derivative-based polymers incorporating thieno[3,2-b]pyrrole have been used in ambipolar field-effect transistors and photothermal conversion, with broad absorption in the near-infrared region and balanced hole and electron transport characteristics (Zhang et al., 2017).

Medicinal Chemistry

- Hepatitis C Virus Inhibition : Thieno[3,2-b]pyrroles have been identified as allosteric inhibitors of the hepatitis C virus NS5B polymerase, demonstrating their potential as therapeutic agents (Ontoria et al., 2006).

Safety and Hazards

Zukünftige Richtungen

While the future directions for this specific compound are not explicitly mentioned in the available literature, the related compounds have attracted significant attention due to their potential applications in medicinal chemistry, particularly as antiviral and anticancer agents . Therefore, it is reasonable to expect that future research may focus on exploring the potential medicinal applications of 4H-thieno[3,2-b]pyrrol-5-ylmethanol and its derivatives.

Wirkmechanismus

Target of Action

The primary targets of 4H-Thieno[3,2-b]pyrrol-5-ylmethanol are the lysine-specific demethylases KDM1 (LSD1) . These enzymes play a crucial role in the regulation of gene transcription by controlling the methylation extent in histones . The compound also shows strong activity against the hepatitis C virus .

Mode of Action

This compound interacts with its targets by inhibiting their function. It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of the hepatitis C virus . In the context of cancer cells, it inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .

Biochemical Pathways

The compound affects the histone methylation pathways . Histones are methylated at lysine and arginine side chains by the action of methyltransferases . The compound’s inhibition of KDM1 (LSD1) disrupts this process, affecting the balance of N-methylation extent in histones, which is a key factor in the regulation of gene transcription .

Pharmacokinetics

The compound’s synthesis involves reactions with lithium aluminium hydride in tetrahydrofuran under an inert atmosphere , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the hepatitis C virus and the disruption of histone methylation in cancer cells . This can lead to changes in gene transcription, potentially affecting cell growth and proliferation .

Action Environment

The synthesis of the compound involves specific conditions such as an inert atmosphere and specific temperatures , suggesting that these factors could potentially influence its stability and efficacy.

Eigenschaften

IUPAC Name |

4H-thieno[3,2-b]pyrrol-5-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-3,8-9H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHATCDMLOWBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

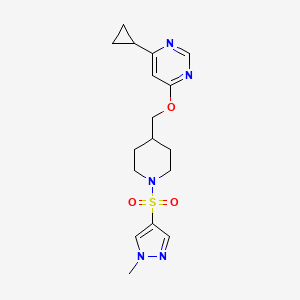

![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)

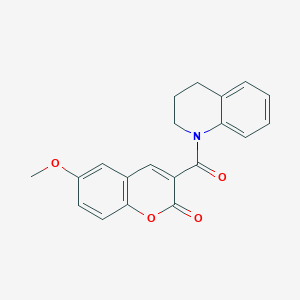

![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)

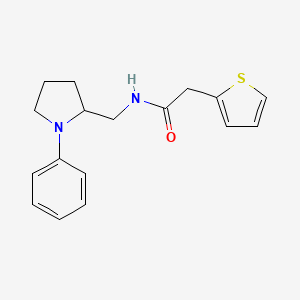

![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)

![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014578.png)

![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3014583.png)

![N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014586.png)

![5-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B3014588.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3014589.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)